N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine
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Overview
Description
N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylbenzenemethaneimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation of 4-methoxyaniline with 2-methylbenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-phenylmethaneimine
- N-(4-Methoxyphenyl)-2-ethylbenzenemethaneimine
- N-(4-Methoxyphenyl)-2-propylbenzenemethaneimine
Uniqueness
N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine is unique due to its specific structural features, such as the presence of a methoxy group and a methyl group on the benzene ring.
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-5-3-4-6-13(12)11-16-14-7-9-15(17-2)10-8-14/h3-11H,1-2H3 |
InChI Key |
OXQUWDQGHIIBTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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